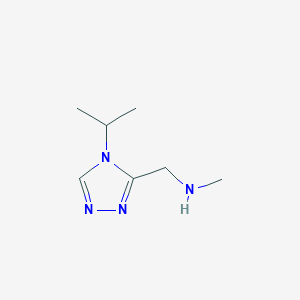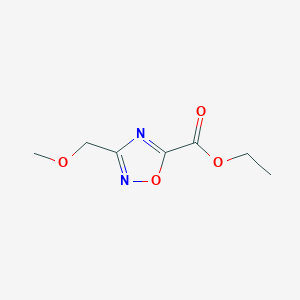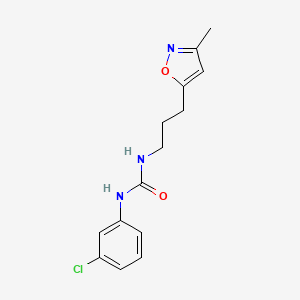![molecular formula C11H14Cl2N2S B2587422 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2309711-94-0](/img/structure/B2587422.png)
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2445784-08-5 . It has a molecular weight of 260.17 .
Synthesis Analysis
The synthesis of benzothiazole compounds, which includes “1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride”, often involves the condensation of 2-aminobenzenethiols with aldehydes, ketones, acids, or acyl chlorides . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds are diverse. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp2)-H functionalization and C-S bond formation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Research
The compound’s structural features suggest potential antiviral activity. Researchers have investigated its effects against specific viruses, including RNA viruses like influenza and coronaviruses. Preliminary studies indicate that it may interfere with viral replication or entry mechanisms, making it a candidate for further exploration in antiviral drug development .
Neuropharmacology and CNS Disorders
Given its imidazole-based structure, this compound could influence neurotransmitter systems. Researchers have studied its impact on GABAergic and glutamatergic pathways, which are relevant to central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. Investigating its binding affinity to specific receptors (e.g., GABA-A receptors) may yield insights for drug design .
Cancer Therapy
Compounds with cyclopropyl moieties often exhibit interesting biological activities. In the context of cancer research, this compound might be evaluated for its potential as an anticancer agent. Researchers could explore its effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanistic studies would be crucial to understand its mode of action .
Enzyme Inhibition
Imidazole derivatives often interact with enzymes due to their nitrogen-rich heterocyclic rings. Researchers could investigate whether this compound inhibits specific enzymes involved in disease pathways. For instance, targeting enzymes related to inflammation, metabolic disorders, or infectious diseases could be a fruitful avenue for exploration .
Materials Science and Coordination Chemistry
Beyond biological applications, this compound’s unique structure could be relevant in materials science. Researchers might explore its coordination chemistry, crystallography, and potential use as a ligand in metal complexes. Such studies could lead to novel materials with specific properties .
Photopharmacology and Optogenetics
Imidazole-based compounds can be modified to respond to light (photopharmacology). Researchers could explore derivatives of this compound that undergo photoisomerization upon light exposure. Such molecules could be used in optogenetics, allowing precise control of cellular processes in living organisms .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In the future, the synthesis of benzothiazoles could be related to green chemistry from condensation of 2-aminobenzenethiols with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10;;/h1-4H,5-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWESWUWDZWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)






![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)




